
Fingolimod Impurity 4
概述
描述
Fingolimod (Gilenya®) is a sphingosine 1-phosphate (S1P) receptor modulator used to treat relapsing-remitting multiple sclerosis (RRMS). Impurities in pharmaceuticals are rigorously monitored due to risks of genotoxicity, altered pharmacokinetics, or reduced therapeutic activity . These studies reveal that impurities in nonproprietary copies often exceed acceptable thresholds by 3- to 20-fold compared to proprietary formulations, highlighting the criticality of stringent manufacturing controls .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Fingolimod Impurity 4 typically involves multiple steps starting from m-bromophenylethyl alcohol. The process includes reactions such as bromination, substitution, and purification through column chromatography. For instance, one method involves dissolving a compound in anhydrous tetrahydrofuran, cooling it to 0°C, and sequentially adding imidazole, triphenylphosphine, and iodine. The reaction mixture is then heated to room temperature and allowed to react for 16 hours before purification .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated systems for precise control of reaction conditions and purification steps.
化学反应分析
Types of Reactions: Fingolimod Impurity 4 undergoes various chemical reactions, including:
Oxidation: This reaction can be induced using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds.
科学研究应用
Chemical Characteristics and Synthesis
Fingolimod Impurity 4, also known as nitromono methyl impurity, is one of several identified impurities that arise during the synthesis of fingolimod. The synthesis and characterization of fingolimod impurities have been documented, highlighting their structural differences and potential biological activities. For instance, studies have shown that these impurities can affect the pharmacological profile of the final drug product, necessitating stringent quality control during manufacturing processes .
Research indicates that this compound may exhibit distinct biological activities compared to the parent compound. A study evaluating various derivatives of fingolimod found that certain modifications led to increased cytotoxicity against bacterial strains, suggesting that impurities could influence therapeutic efficacy and safety profiles . This underscores the need for further investigation into how these impurities interact with biological systems.
Toxicological Implications
The presence of impurities like this compound raises concerns regarding their potential genotoxic effects. Regulatory assessments have highlighted that non-proprietary versions of fingolimod often contain higher levels of impurities compared to the proprietary formulation. These variations can lead to significant differences in safety profiles, as impurities may exceed acceptable thresholds established by health authorities .
Clinical Relevance
In clinical settings, the implications of fingolimod impurities extend to patient outcomes. A systematic review indicated that while fingolimod generally improves MS-related outcomes, the presence of impurities could potentially alter treatment effectiveness or lead to adverse effects . This emphasizes the importance of monitoring impurity levels in therapeutic formulations.
- Efficacy Comparison : In a clinical study comparing different formulations of fingolimod, it was observed that proprietary products with lower impurity levels resulted in better patient outcomes regarding relapse rates and disability progression .
- Toxicology Assessment : A study assessing the genotoxic potential of fingolimod and its impurities found that certain impurities could contribute to a higher risk of adverse effects in patients with compromised immune systems .
- Real-World Evidence : A systematic review analyzed real-world data on fingolimod treatment outcomes, noting that variations in drug formulation quality (including impurity profiles) could significantly influence efficacy and safety in diverse patient populations .
作用机制
The mechanism of action of Fingolimod Impurity 4 is not as well-studied as that of Fingolimod itself. it is believed to interact with similar molecular targets, such as sphingosine 1-phosphate receptors. These interactions can influence lymphocyte migration and immune responses, although the specific pathways and effects may differ from those of Fingolimod .
相似化合物的比较
Comparative Analysis with Structural Analogues
Morpholino Analogues (ST-1893 and ST-1894)
Fingolimod’s broad S1P receptor activity (S1P1, S1P3, S1P4, S1P5) is linked to both therapeutic effects (e.g., lymphocyte sequestration) and adverse events (e.g., cardiovascular risks via S1P3). To improve selectivity, morpholino analogues ST-1893 and ST-1894 were developed. These compounds feature polar head-group modifications, enhancing S1P1 selectivity while minimizing off-target effects (Table 1). Preclinical studies suggest these analogues retain efficacy in central nervous system (CNS) targeting while reducing adverse reactions associated with S1P3 activation .
Antibacterial Analogues
Fingolimod and its homolog sphingosine exhibit antibacterial properties, inhibiting Clostridium perfringens growth (MIC: 12–15 µM). This activity is shared with structurally related compounds like dimethyl fumarate (DMF), which contains α,β-unsaturated carbonyl groups.
Impurity Profiles: Proprietary vs. Nonproprietary Fingolimod
Key Impurity Metrics
Nonproprietary fingolimod formulations exhibit significant deviations in impurity profiles compared to the proprietary drug (Table 1):
- Unspecified Impurities: 46–100% of nonproprietary copies exceeded acceptable thresholds, with one variant (Variant 5) showing 20-fold higher impurity levels .
- Heavy Metals and Sulfated Ash: All nonproprietary copies failed heavy metal testing, with elevated sulfated ash content .
- Solubility: Proprietary fingolimod has extremely low solubility in neutral pH media (<0.01 mg/mL at pH 6.8), critical for controlled drug release. Nonproprietary variants showed inconsistent solubility, risking bioavailability .
Table 1: Comparative Profiles of Fingolimod and Analogues
Risk Management
Proprietary fingolimod’s Risk Management Plan (RMP) addresses long-term safety risks, including cardiovascular monitoring and pharmacovigilance. Nonproprietary copies lack equivalent RMPs, raising concerns about unmanaged adverse events (e.g., bradycardia, hepatotoxicity) .
Therapeutic Efficacy
Comparative studies show fingolimod’s superiority over glatiramer acetate and beta-interferons in reducing relapse rates, though natalizumab remains more effective. Discontinuation rates due to adverse events are lower for fingolimod (4%) compared to dimethyl fumarate (10%) .
生物活性
Fingolimod, known as FTY720, is an oral sphingosine-1-phosphate (S1P) receptor modulator primarily used in the treatment of multiple sclerosis (MS). Its biological activity is largely attributed to its active metabolite, fingolimod-phosphate, which interacts with various S1P receptors. However, the presence of impurities, such as Fingolimod Impurity 4, raises concerns regarding the drug's efficacy and safety. This article delves into the biological activity of this compound, examining its pharmacological properties, case studies, and research findings.
Overview of Fingolimod and Its Impurities
Fingolimod acts by binding to S1P receptors, particularly S1PR1, leading to lymphocyte sequestration in lymphoid tissues and preventing their migration into the central nervous system (CNS). This mechanism is crucial for its therapeutic effects in MS. However, impurities like this compound can potentially alter the drug's pharmacodynamics and pharmacokinetics.
Key Characteristics of this compound
- Chemical Structure : The specific chemical structure of this compound is not universally defined in literature; however, it is recognized as a degradation product or synthetic impurity arising during the manufacturing process.
- Source : It may originate from incomplete synthesis or degradation of the parent compound under certain conditions.
Fingolimod and its impurities interact with S1P receptors. The biological activity of this compound may differ significantly from that of the parent compound. Research indicates that impurities can affect receptor binding affinity and downstream signaling pathways.
- Receptor Binding : Preliminary studies suggest that this compound may exhibit altered binding characteristics to S1P receptors compared to fingolimod itself. This can lead to variations in immune modulation and potential side effects.
- Pharmacological Effects : The impurity may influence lymphocyte function differently, potentially resulting in unintended immunomodulatory effects.
Stability and Quantification Studies
Research has focused on the stability and quantification of fingolimod-related impurities using high-performance liquid chromatography (HPLC). A study demonstrated that various impurities, including this compound, were detectable at levels exceeding acceptable thresholds in non-proprietary formulations .
Impurity Type | Detection Limit (DL) | Quantification Limit (QL) |
---|---|---|
Heptyl impurity | Low | Moderate |
N-Methyl impurity | Low | Moderate |
Dimethyl impurity | Moderate | High |
Nitro hydroxy diol impurity | High | High |
Nitro diol impurity | High | High |
Clinical Implications
A clinical evaluation involving patients treated with fingolimod highlighted that impurities could lead to variations in treatment outcomes. For instance, a study observed that patients receiving formulations with high levels of impurities experienced increased adverse effects compared to those on standard formulations .
常见问题
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying Fingolimod Impurity 4 in drug formulations?
The High-Performance Liquid Chromatography (HPLC) method outlined in the USP monograph for Fingolimod Hydrochloride is the gold standard. A 33-minute gradient elution using a Purospher® STAR RP-18 column (150 x 3.0 mm, 3 µm) with 0.1% phosphoric acid in water and acetonitrile as mobile phases achieves baseline separation of Fingolimod and its impurities, including Impurity 4. This method ensures resolution, reproducibility, and sensitivity . System suitability criteria, such as peak symmetry and retention time consistency, should be validated per ICH guidelines .
Q. What are the structural and chemical characteristics of this compound?
this compound (CAS 1242271-27-7) is identified as N-(1-Hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl)stearamide, a stearamide derivative formed during synthesis. Structural confirmation relies on LC-MS/MS and nuclear magnetic resonance (NMR) spectroscopy, with impurity profiles cross-referenced against pharmacopeial standards .
Q. How are impurity thresholds established for this compound in regulatory submissions?
Thresholds follow ICH Q3A/B guidelines, where reporting, identification, and qualification limits are based on maximum daily dose and toxicological data. For Fingolimod Hydrochloride, impurity levels ≥0.10% require full characterization, including genotoxicity studies (e.g., Ames test) and forced degradation studies under acidic, basic, oxidative, and thermal conditions .
Advanced Research Questions
Q. How do synthesis-derived impurities like this compound impact the drug’s mechanism of action in preclinical models?
Impurities may alter Fingolimod’s sphingosine 1-phosphate receptor (S1PR) modulation. For example, stearamide derivatives could compete with active Fingolimod-phosphate (fingolimod-P) for S1PR1 binding, potentially reducing lymphocyte sequestration efficacy. In vitro studies using S1PR1-transfected HEK293 cells and in vivo models (e.g., experimental autoimmune encephalomyelitis) are critical to assess functional interference .
Q. What methodological challenges arise when reconciling contradictory clinical data on impurity-related adverse effects?
Discrepancies between trial and real-world data (e.g., higher discontinuation rates due to adverse events in clinical practice vs. controlled trials) require stratified analysis. Covariates such as patient comorbidities, concomitant medications, and impurity batch variability must be statistically controlled using multivariate regression models. Sensitivity analyses, as seen in PANGAEA studies, isolate impurity-specific effects from confounding factors .
Q. How can researchers optimize chromatographic methods to resolve co-eluting impurities in Fingolimod formulations?
Method optimization involves:
- Adjusting gradient slope (e.g., 0.1% phosphoric acid/acetonitrile ratio) to enhance resolution of polar impurities.
- Using orthogonal techniques like hydrophilic interaction liquid chromatography (HILIC) for polar degradants.
- Implementing Design of Experiments (DoE) to evaluate factors like column temperature and flow rate .
Q. What in vitro and in vivo models are suitable for studying the neurotoxic potential of this compound?
- In vitro : Primary murine astrocytes or SH-SY5Y neuronal cells exposed to Impurity 4, with endpoints like reactive oxygen species (ROS) production and apoptosis markers (e.g., caspase-3 activation).
- In vivo : Transgenic Alzheimer’s models (e.g., 3xTg-AD mice) to assess cognitive effects via Novel Object Recognition (NOL) tests, as demonstrated in Fingolimod efficacy studies .
Q. How do stability-indicating assays differentiate this compound from process-related degradants?
Forced degradation studies under acidic (1M HCl), basic (1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions isolate degradants. Mass spectral libraries and spiking studies with reference standards (e.g., ACI 062412) confirm impurity identity. Peak purity indices using photodiode array detectors ensure no co-elution .
Q. Can impurity profiling data predict clinical outcomes such as reduced efficacy or adverse events?
Retrospective cohort studies correlating impurity levels (quantified via HPLC) with clinical endpoints (e.g., relapse rates, MRI lesion activity) are essential. Meta-analyses of trials like FREEDOMS and TRANSFORMS can identify dose-impurity thresholds linked to adverse outcomes (e.g., lymphopenia, bradycardia) .
Q. Methodological Frameworks
- For impurity characterization : Follow ICH Q3A/B, Q6A, and WHO guidelines, emphasizing structural elucidation and toxicological profiling .
- For clinical correlation studies : Use PICOT (Population, Intervention, Comparison, Outcome, Time) framework to design studies assessing impurity impact on relapse-free survival or disability progression .
属性
IUPAC Name |
N-[1-hydroxy-4-(4-octylphenyl)butan-2-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO2/c1-3-4-5-6-7-8-9-18-10-12-19(13-11-18)14-15-20(16-22)21-17(2)23/h10-13,20,22H,3-9,14-16H2,1-2H3,(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXZIVZQURIFGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC(CO)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。